Cas no 1105189-45-4 (5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione)

5-(3-Nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound featuring an imidazole core substituted with a 3-nitrophenyl group at the 5-position and a phenyl group at the 1-position, with a thione functional group at the 2-position. This structure imparts unique reactivity and potential utility in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the thione moiety offers versatility in coordination chemistry or as a precursor for sulfur-containing derivatives. Its well-defined molecular architecture makes it suitable for research applications in medicinal chemistry and material science, where precise structural control is critical.
5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione structure
1105189-45-4 structure
Product name:5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione
CAS No:1105189-45-4
MF:C15H11N3O2S
Molecular Weight:297.331741571426
MDL:MFCD11986831
CID:4680121
PubChem ID:33678965

5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione 化学的及び物理的性質

名前と識別子

    • 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol
    • 5-(3-nitrophenyl)-1-phenylimidazole-2-thiol
    • 5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione
    • MDL: MFCD11986831
    • インチ: 1S/C15H11N3O2S/c19-18(20)13-8-4-5-11(9-13)14-10-16-15(21)17(14)12-6-2-1-3-7-12/h1-10H,(H,16,21)
    • InChIKey: KSKLQAFDGLPGOW-UHFFFAOYSA-N
    • SMILES: S=C1NC=C(C2C=CC=C(C=2)[N+](=O)[O-])N1C1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 454
  • トポロジー分子極性表面積: 93.2

5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-239094-0.05g
1105189-45-4 95%
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$612.0 2024-06-19
Enamine
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F2964-3944-10g
5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione
1105189-45-4 95%+
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$2423.0 2023-09-06
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F2964-3944-1g
5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione
1105189-45-4 95%+
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$577.0 2023-09-06
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Life Chemicals
F2147-0472-10μmol
5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol
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F2147-0472-4mg
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4mg
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Life Chemicals
F2147-0472-20μmol
5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol
1105189-45-4 90%+
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Life Chemicals
F2147-0472-15mg
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Life Chemicals
F2147-0472-75mg
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5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione 関連文献

5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thioneに関する追加情報

Introduction to 5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione (CAS No. 1105189-45-4)

5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1105189-45-4, belongs to the imidazole-thione class, a structural motif known for its broad spectrum of biological activities. The presence of both nitro and phenyl substituents in its molecular framework endows it with unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The structural composition of 5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione is characterized by a central imidazole ring fused with a thione group, flanked by phenyl and nitrophenyl substituents. This arrangement not only contributes to its distinct chemical identity but also influences its potential interactions with biological targets. The nitro group, in particular, is known for its ability to engage in redox reactions, which can be exploited in the design of bioactive molecules targeting metabolic pathways or inflammatory processes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from imidazole derivatives. The thione moiety in 5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione has been shown to enhance binding affinity and selectivity when interacting with biological macromolecules such as enzymes and receptors. This has prompted investigations into its potential applications in treating a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

One of the most compelling aspects of this compound is its versatility in chemical modification. The phenyl ring provides a scaffold for further derivatization, allowing chemists to tailor its properties for specific biological outcomes. For instance, introducing additional functional groups such as hydroxyl or amino moieties could modify its solubility and metabolic stability, making it more suitable for oral administration or targeted delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione with various biological targets with high accuracy. These simulations have revealed that the compound can interact with proteins involved in cell signaling pathways, suggesting its potential as an inhibitor or modulator of these pathways. Such insights have guided experimental efforts toward optimizing its pharmacological profile.

The synthesis of 5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione presents both challenges and opportunities. While the availability of starting materials for the nitrophenyl and phenyl precursors is relatively straightforward, the construction of the imidazole-thione core requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to achieve this with increasing efficiency, paving the way for large-scale production.

In clinical settings, the potential therapeutic applications of 5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione are being actively explored through preclinical studies. Initial findings suggest that it may exhibit anti-inflammatory properties by modulating cytokine production or inhibiting key enzymes involved in inflammatory responses. Additionally, its ability to cross cell membranes makes it an attractive candidate for developing treatments targeting intracellular pathways.

The pharmacokinetic properties of this compound are also under scrutiny. Studies have indicated that it exhibits moderate oral bioavailability and reasonable tissue distribution upon administration. However, further research is needed to optimize its metabolic stability and minimize potential side effects. Techniques such as prodrug design and nanotechnology-based delivery systems are being investigated to enhance its pharmacological efficacy.

The role of 5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione in addressing unmet medical needs cannot be overstated. As drug resistance becomes an increasingly pressing issue globally, there is a critical need for novel compounds that can overcome existing therapeutic limitations. This compound represents a valuable addition to the pharmacopeia of potential drugs that could fill these gaps.

In conclusion,5-(3-nitrophenyl)-1-phenyl-2,3-dihydro-1H-imidazole-2-thione (CAS No. 1105189-45-4) is a multifaceted molecule with significant promise in pharmaceutical research and development. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation into new therapeutic strategies across multiple disease areas.

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